2-(4-Fluoro-3-methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Fluoro-3-methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group on the phenyl ring, along with a dioxaborolane moiety.
Preparation Methods
The synthesis of 2-(4-Fluoro-3-methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-methoxy-5-(methylthio)phenylboronic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and a suitable base under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-(4-Fluoro-3-methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
2-(4-Fluoro-3-methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are specific to the reactants and conditions used in the reactions.
Comparison with Similar Compounds
Similar compounds to 2-(4-Fluoro-3-methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
4-Fluoro-3-methoxy-5-methylaniline: Similar in structure but lacks the boronic ester moiety.
4-Fluoro-3-methoxyaniline: Similar but without the methylthio group.
2,2,2-Trifluoro-1-(4-fluoro-3-methoxy-5-(methylthio)phenyl)ethanone: Contains a trifluoromethyl group instead of the boronic ester.
The uniqueness of this compound lies in its boronic ester moiety, which makes it highly valuable in cross-coupling reactions for the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H20BFO3S |
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Molecular Weight |
298.2 g/mol |
IUPAC Name |
2-(4-fluoro-3-methoxy-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3S/c1-13(2)14(3,4)19-15(18-13)9-7-10(17-5)12(16)11(8-9)20-6/h7-8H,1-6H3 |
InChI Key |
RWBMCCUCQIFVFP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)SC)F)OC |
Origin of Product |
United States |
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